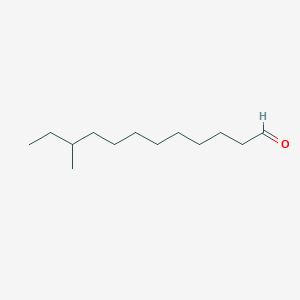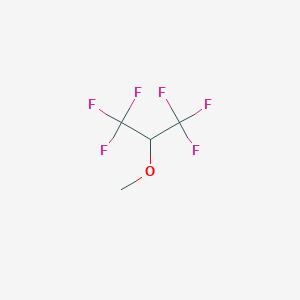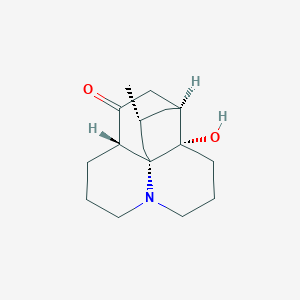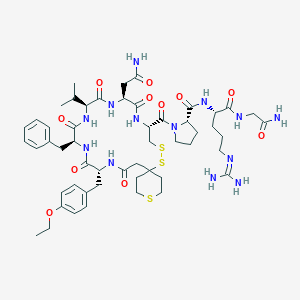
Argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-Et-tyr(2)-val(4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-Et-tyr(2)-val(4)-, also known as Arginine vasopressin (AVP), is a hormone that plays a crucial role in regulating water balance and blood pressure in the body. It is synthesized in the hypothalamus and released into the bloodstream from the posterior pituitary gland. AVP acts on the kidneys to reduce water excretion and increase blood pressure, making it a valuable tool in scientific research.
Mecanismo De Acción
AVP acts on two different receptors in the body, V1 and V2 receptors. V1 receptors are found in blood vessels and are responsible for the vasoconstrictive effects of AVP, while V2 receptors are found in the kidneys and are responsible for the antidiuretic effects of AVP. AVP binding to V2 receptors leads to the insertion of aquaporin-2 water channels into the apical membrane of kidney tubules, allowing for water reabsorption.
Efectos Bioquímicos Y Fisiológicos
AVP has a number of biochemical and physiological effects in the body. It acts as a potent vasoconstrictor, increasing blood pressure and reducing blood flow to certain organs. It also acts on the kidneys to reduce water excretion, leading to increased water retention and decreased urine output. AVP has been shown to play a role in social behavior, with some studies suggesting that it may be involved in aggression and territoriality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AVP is a valuable tool in scientific research due to its potent physiological effects and well-understood mechanism of action. It can be used to investigate the role of the vasopressin system in a variety of physiological and behavioral processes. However, AVP has some limitations in laboratory experiments, including its short half-life and the need for specialized equipment to measure its effects.
Direcciones Futuras
There are a number of future directions for research on AVP. One area of interest is the role of AVP in social behavior, particularly in relation to aggression and territoriality. Another area of interest is the development of new therapeutic agents that target the AVP system for the treatment of conditions such as diabetes insipidus. Additionally, further research is needed to fully understand the complex interactions between AVP and other hormones and neurotransmitters in the body.
Métodos De Síntesis
AVP is synthesized by the hypothalamus as a larger precursor molecule called preprovasopressin. This molecule undergoes several post-translational modifications, including cleavage and glycosylation, to produce the mature AVP peptide. Synthetic AVP can be produced using solid-phase peptide synthesis, a technique that involves the stepwise addition of amino acids to a resin-bound peptide chain.
Aplicaciones Científicas De Investigación
AVP has been extensively studied for its role in regulating water balance, blood pressure, and social behavior. It is commonly used in scientific research to investigate the mechanisms underlying these physiological and behavioral processes. AVP is also used as a therapeutic agent in the treatment of conditions such as diabetes insipidus, a disorder characterized by excessive urine production and dehydration.
Propiedades
Número CAS |
133073-76-4 |
|---|---|
Nombre del producto |
Argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-Et-tyr(2)-val(4)- |
Fórmula molecular |
C52H75N13O11S3 |
Peso molecular |
1154.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-3,7,8-trithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H75N13O11S3/c1-4-76-33-16-14-32(15-17-33)25-35-45(70)61-36(24-31-10-6-5-7-11-31)47(72)64-43(30(2)3)49(74)62-37(26-40(53)66)46(71)63-38(29-78-79-52(27-42(68)59-35)18-22-77-23-19-52)50(75)65-21-9-13-39(65)48(73)60-34(12-8-20-57-51(55)56)44(69)58-28-41(54)67/h5-7,10-11,14-17,30,34-39,43H,4,8-9,12-13,18-29H2,1-3H3,(H2,53,66)(H2,54,67)(H,58,69)(H,59,68)(H,60,73)(H,61,70)(H,62,74)(H,63,71)(H,64,72)(H4,55,56,57)/t34-,35+,36-,37-,38-,39-,43-/m0/s1 |
Clave InChI |
IVFCKZITWJHBQS-DRLAMOGNSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCSCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
SMILES |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCSCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCSCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)C(C)C)CC5=CC=CC=C5 |
Otros números CAS |
133073-76-4 |
Sinónimos |
1-(4-thio-4-tetrahydrothiopyranoacetic acid)-2-(O-Et-Tyr)-4-Val-arginine vasopressin argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-Et-Tyr(2)-Val(4)- argipressin, 1-(4-thio-4-tetrahydrothiopyranoacetic acid)-O-ethyltyrosyl(2)-valine(4)- SCAD-T-V-AVP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



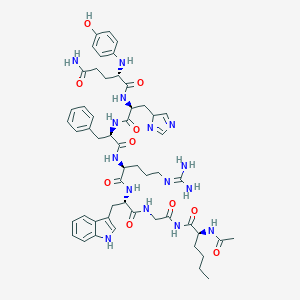
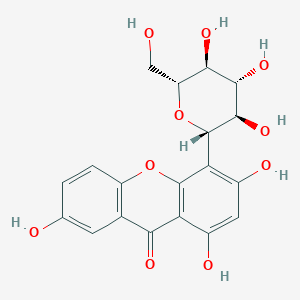
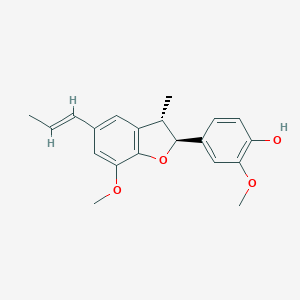
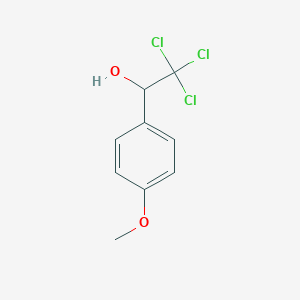
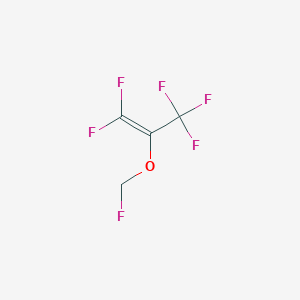
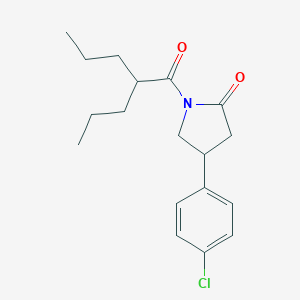
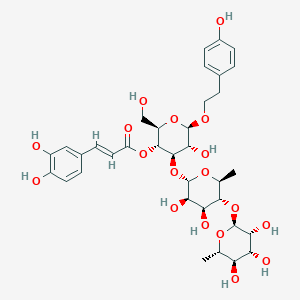
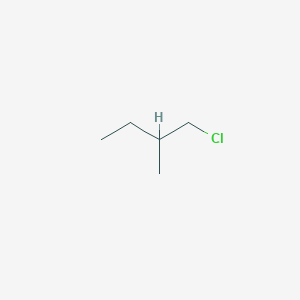
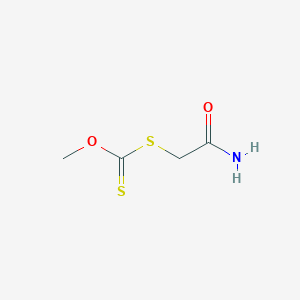
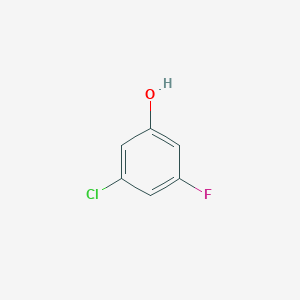
![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)
